Benzyl {2-[(3-methylphenyl)amino]-2-oxoethyl}carbamate
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Overview
Description
BENZYL N-[2-OXO-2-(3-TOLUIDINO)ETHYL]CARBAMATE is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyl group, a carbamate group, and a toluidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL N-[2-OXO-2-(3-TOLUIDINO)ETHYL]CARBAMATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzyl chloroformate with 3-toluidine in the presence of a base to form the intermediate benzyl N-(3-toluidino)carbamate. This intermediate is then reacted with ethyl oxalyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of BENZYL N-[2-OXO-2-(3-TOLUIDINO)ETHYL]CARBAMATE may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
BENZYL N-[2-OXO-2-(3-TOLUIDINO)ETHYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl N-[2-oxo-2-(3-toluidino)ethyl]quinone, while reduction can produce benzyl N-[2-amino-2-(3-toluidino)ethyl]carbamate.
Scientific Research Applications
BENZYL N-[2-OXO-2-(3-TOLUIDINO)ETHYL]CARBAMATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of BENZYL N-[2-OXO-2-(3-TOLUIDINO)ETHYL]CARBAMATE involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl and toluidine moieties may also contribute to the compound’s overall biological activity by interacting with cellular membranes or receptors.
Comparison with Similar Compounds
Similar Compounds
BENZYL N-[2-OXO-2-(3-ANILINO)ETHYL]CARBAMATE: Similar structure but with an aniline group instead of a toluidine group.
BENZYL N-[2-OXO-2-(3-METHYLANILINO)ETHYL]CARBAMATE: Contains a methylated aniline group.
BENZYL N-[2-OXO-2-(3-CHLOROANILINO)ETHYL]CARBAMATE: Features a chloro-substituted aniline group.
Uniqueness
BENZYL N-[2-OXO-2-(3-TOLUIDINO)ETHYL]CARBAMATE is unique due to the presence of the toluidine group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C17H18N2O3 |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
benzyl N-[2-(3-methylanilino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C17H18N2O3/c1-13-6-5-9-15(10-13)19-16(20)11-18-17(21)22-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
WCEIPUSHWNUHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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